4,4,5,5-tetramethyl-2-((1R,2R)-2-(4-(trifluoromethyl)phenyl)cyclopropyl)-1,3,2-dioxaborolane
Description
4,4,5,5-Tetramethyl-2-((1R,2R)-2-(4-(trifluoromethyl)phenyl)cyclopropyl)-1,3,2-dioxaborolane is a boronate ester featuring a cyclopropane ring substituted with a 4-(trifluoromethyl)phenyl group and a dioxaborolane moiety. The compound is synthesized via enantioselective methods, as evidenced by its (1R,2R) stereochemistry, which is critical for applications in asymmetric catalysis and pharmaceutical intermediates. Its synthesis achieves a 97% yield with exceptional diastereoselectivity (>20:1 dr) and a melting point of 47–49°C, indicating high purity and crystallinity . The trifluoromethyl group enhances electronic stability and lipophilicity, making it valuable in medicinal chemistry and materials science.
Properties
Molecular Formula |
C16H20BF3O2 |
|---|---|
Molecular Weight |
312.1 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[(1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H20BF3O2/c1-14(2)15(3,4)22-17(21-14)13-9-12(13)10-5-7-11(8-6-10)16(18,19)20/h5-8,12-13H,9H2,1-4H3/t12-,13+/m0/s1 |
InChI Key |
SUSCBVVKIGKJNF-QWHCGFSZSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2C3=CC=C(C=C3)C(F)(F)F |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Biological Activity
4,4,5,5-Tetramethyl-2-((1R,2R)-2-(4-(trifluoromethyl)phenyl)cyclopropyl)-1,3,2-dioxaborolane is a boron-containing compound with significant potential in medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its therapeutic implications.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : CHBFO
- Molecular Weight : 272.07 g/mol
- CAS Number : 214360-65-3
The structure features a dioxaborolane ring and a trifluoromethyl-substituted phenyl group, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits anticancer properties by inducing apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.
Biological Activity Data
The following table summarizes key biological activities and properties associated with the compound:
Case Study 1: Anticancer Efficacy
In a study examining the anticancer effects of various boron compounds, this compound was tested against several cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
Case Study 2: Enzyme Interaction
Research on enzyme inhibition demonstrated that this compound effectively inhibits the activity of 4-hydroxyphenylpyruvate dioxygenase in vitro. This inhibition was quantified using enzymatic assays that showed a dose-dependent decrease in enzyme activity with an IC50 value around 15 µM.
Scientific Research Applications
Applications in Organic Synthesis
-
Cross-Coupling Reactions :
Boron compounds are widely used in cross-coupling reactions such as Suzuki-Miyaura coupling. The presence of the dioxaborolane structure allows for the formation of carbon-carbon bonds through palladium-catalyzed reactions. This is particularly useful in synthesizing complex organic molecules from simpler precursors. -
Synthesis of Pharmaceuticals :
The compound can be utilized as a building block in the synthesis of various pharmaceuticals. Its ability to participate in nucleophilic substitution reactions makes it an important reagent for creating biologically active molecules. -
Functionalization of Aromatic Compounds :
The trifluoromethyl group attached to the phenyl ring can be exploited for further functionalization. This allows chemists to introduce diverse functional groups onto aromatic systems, expanding the scope of synthetic routes available for drug development.
Case Study 1: Synthesis of Anticancer Agents
A study demonstrated the use of 4,4,5,5-tetramethyl-2-((1R,2R)-2-(4-(trifluoromethyl)phenyl)cyclopropyl)-1,3,2-dioxaborolane in the synthesis of novel anticancer agents. By employing this compound in a series of cross-coupling reactions with various aryl halides, researchers successfully developed compounds that showed promising cytotoxic activity against cancer cell lines.
Case Study 2: Development of Agrochemicals
Another research project focused on utilizing this dioxaborolane derivative in the synthesis of agrochemicals. The compound served as an intermediate in creating herbicides that exhibit enhanced efficacy and reduced environmental impact compared to traditional agents.
Safety and Environmental Considerations
While this compound is effective in its applications, safety data indicate that it should be handled with caution due to its irritant properties. Proper laboratory safety protocols must be followed when working with this compound to mitigate any potential risks associated with exposure.
Comparison with Similar Compounds
Key Observations:
Stereochemical Complexity : The target compound and the piperidine-carboxylate derivative () highlight the importance of stereochemistry in achieving high enantiomeric excess (89–90% ee) and diastereoselectivity. These features are critical for pharmaceutical intermediates requiring precise chiral centers.
Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in the target compound and the 3-(CF₃-isopropyl)phenyl derivative () enhance stability and modulate electronic properties, making them suitable for electrophilic substitution reactions.
Conjugation Effects : Compounds like STBPin () and phenylethynyl derivatives () utilize conjugated systems (styryl or ethynyl) to enable applications in fluorescence or cross-coupling reactions, whereas the target compound’s cyclopropane introduces steric constraints.
Q & A
Q. What are the key considerations for synthesizing this compound, and how does its stereochemistry influence synthetic pathways?
The synthesis of 4,4,5,5-tetramethyl-2-((1R,2R)-2-(4-(trifluoromethyl)phenyl)cyclopropyl)-1,3,2-dioxaborolane requires careful control of stereochemistry due to the (1R,2R)-configured cyclopropane ring. A common approach involves:
- Cyclopropanation : Using transition-metal-catalyzed reactions (e.g., Simmons-Smith) to form the cyclopropyl group with stereochemical fidelity .
- Boronic ester formation : Coupling the cyclopropane intermediate with pinacol boronic acid derivatives under inert conditions to preserve the boronate structure .
- Purification : Chromatography or recrystallization to isolate enantiomerically pure product, confirmed via chiral HPLC or X-ray crystallography.
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
Key characterization techniques include:
- <sup>1</sup>H/<sup>13</sup>C NMR : Look for diagnostic peaks:
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]<sup>+</sup> matching the molecular formula (C16H21BF3O2).
Q. What are the recommended storage conditions to maintain stability?
- Temperature : Store at 0–6°C in airtight, light-resistant containers to prevent hydrolysis .
- Moisture control : Use desiccants (e.g., molecular sieves) to avoid boronate decomposition.
- Handling : Perform reactions under inert atmosphere (N2/Ar) to prevent oxidation .
Advanced Research Questions
Q. How does the cyclopropane ring and trifluoromethyl group influence reactivity in cross-coupling reactions?
The steric bulk of the cyclopropane and electron-withdrawing trifluoromethyl group significantly impact reactivity:
- Steric effects : The (1R,2R) configuration creates steric hindrance, slowing transmetallation in Suzuki-Miyaura couplings. Use bulky ligands (e.g., SPhos) to enhance catalytic efficiency .
- Electronic effects : The CF3 group reduces electron density on the boronate, favoring oxidative addition with electron-rich aryl halides. Optimize base (e.g., K2CO3) and solvent (THF/toluene) for improved yields .
Q. What strategies resolve contradictions in reported reaction yields for this compound?
Discrepancies often arise from:
- Impurity profiles : Trace water or oxygen degrades the boronate. Use Karl Fischer titration to verify anhydrous conditions .
- Catalyst selection : Screen Pd catalysts (e.g., Pd(OAc)2 vs. PdCl2(dppf)) and ligands (e.g., XPhos vs. RuPhos) to identify optimal systems .
- Reaction monitoring : Employ <sup>11</sup>B NMR to track boronate consumption and intermediate formation .
Q. How can this compound be applied in synthesizing fluorinated pharmaceuticals?
The trifluoromethyl group enhances bioavailability and metabolic stability. Example applications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
